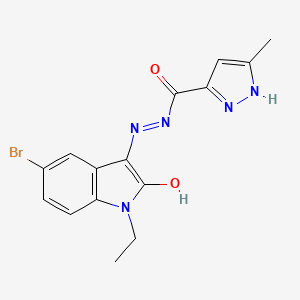![molecular formula C21H26FN3O3S B6136373 N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B6136373.png)
N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide, also known as FMPA, is a compound that has been extensively studied for its potential applications in scientific research. FMPA is a piperazine derivative that has shown promising results in various studies, making it an attractive candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide involves the inhibition of the proteasome, which leads to the accumulation of intracellular proteins and ultimately induces apoptosis in cancer cells. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to play a role in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. This leads to the accumulation of intracellular proteins, which triggers the apoptotic pathway. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to play a role in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it an attractive candidate for further investigation. However, this compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the investigation of N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide. One potential direction is the further investigation of its potential as a cancer therapy. This compound has shown promising results in preclinical studies, and further investigation is needed to determine its potential as a clinical therapy. Another potential direction is the investigation of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's disease. This compound has shown promising results in preclinical studies, and further investigation is needed to determine its potential as a clinical therapy. Additionally, further modifications to the synthesis method of this compound may lead to improved yields and purity, making it an even more attractive candidate for scientific research.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide involves the reaction of 4-fluoroacetophenone with mesitylsulfonyl chloride to form 4-(mesitylsulfonyl)-4'-fluoroacetophenone. This intermediate is then reacted with piperazine to form this compound. The synthesis method of this compound has been extensively studied, and various modifications have been made to optimize the yield and purity of the compound.
Scientific Research Applications
N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide has been used in various scientific research studies, including the investigation of its potential as a cancer therapy. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a complex that plays a crucial role in the degradation of intracellular proteins. This compound has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-15-12-16(2)21(17(3)13-15)29(27,28)25-10-8-24(9-11-25)14-20(26)23-19-6-4-18(22)5-7-19/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEUPFHIGITHIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[2-({[4-(3-pyridinyloxy)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6136305.png)

![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6136310.png)
![1-[(1-propionyl-4-piperidinyl)carbonyl]azepane](/img/structure/B6136315.png)
![2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6136321.png)
![(4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-chloro-6-ethoxyphenoxy)acetic acid](/img/structure/B6136326.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea](/img/structure/B6136343.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B6136349.png)
![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6136364.png)
![N-[4-(dimethylamino)phenyl]-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B6136369.png)
![2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6136382.png)
